ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate
Description
Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a bis-piperazine core interconnected via a glycyl (aminoacetyl) spacer. The structure features:
- 4-Fluorophenyl-substituted piperazine at the distal end, a motif known to influence receptor binding due to fluorine's electronegativity.
- Glycyl linker, providing conformational flexibility and hydrogen-bonding capabilities.
While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with piperazine derivatives explored in CNS therapeutics, kinase inhibitors, and antiparasitic agents .
Properties
Molecular Formula |
C20H28FN5O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 4-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28FN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28) |
InChI Key |
FMCCNHWALUKPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, isocyanides, and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their high yields and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among analogs include substituents on the piperazine rings, linker groups, and aromatic moieties. Below is a comparative table:
*Calculated based on molecular formula.
Pharmacological Implications
Biological Activity
Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound belonging to the piperazine class, known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and structural characteristics that influence its efficacy.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 412.5 g/mol. The structure includes a piperazine ring, a fluorophenyl group, and a carboxylate moiety, which contribute to its biological activity. The presence of the fluorine atom is particularly significant, as it can enhance binding affinity and metabolic stability.
This compound interacts with various biological macromolecules, including receptors and enzymes. Research indicates that it may modulate several signaling pathways, which could lead to therapeutic effects in conditions such as:
- Cancer : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Inflammation : The compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(N-{[4-(3-chloro-phenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate | Chlorine substitution | Altered receptor binding profile |
| Ethyl 4-(N-{[4-methylphenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate | Methyl substitution | Potentially different pharmacokinetics |
| Ethyl 4-(N-{[2-fluoropheny)piperazin-1-ylethoxycarbonoyl}glycinate) | Different fluorination pattern | Variability in enzyme inhibition |
This table illustrates how minor changes in substituents can significantly affect biological activity and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
